3-Bromo-N-(1,3-thiazol-2-yl)benzamide

Zinc-Activated Channel (ZAC) Cys-loop receptor Negative allosteric modulator (NAM)

3-Bromo-N-(1,3-thiazol-2-yl)benzamide (CAS 313230-04-5) is a synthetic organic compound belonging to the N-(thiazol-2-yl)-benzamide class, characterized by a benzamide core with a bromine substituent at the meta-position and a 1,3-thiazol-2-yl heterocycle. The compound has a molecular formula of C₁₀H₇BrN₂OS and a molecular weight of 283.14 g/mol.

Molecular Formula C10H7BrN2OS
Molecular Weight 283.15g/mol
CAS No. 313230-04-5
Cat. No. B420396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N-(1,3-thiazol-2-yl)benzamide
CAS313230-04-5
Molecular FormulaC10H7BrN2OS
Molecular Weight283.15g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)NC2=NC=CS2
InChIInChI=1S/C10H7BrN2OS/c11-8-3-1-2-7(6-8)9(14)13-10-12-4-5-15-10/h1-6H,(H,12,13,14)
InChIKeyYACCKOLABKUXRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N-(1,3-thiazol-2-yl)benzamide (CAS 313230-04-5) Procurement Guide: Baseline Chemical Profile and Class Identification


3-Bromo-N-(1,3-thiazol-2-yl)benzamide (CAS 313230-04-5) is a synthetic organic compound belonging to the N-(thiazol-2-yl)-benzamide class, characterized by a benzamide core with a bromine substituent at the meta-position and a 1,3-thiazol-2-yl heterocycle . The compound has a molecular formula of C₁₀H₇BrN₂OS and a molecular weight of 283.14 g/mol . Its calculated LogP is 3.18 . This compound is primarily utilized as a building block in medicinal chemistry for the synthesis of more complex molecules, particularly in drug discovery campaigns targeting ion channels and kinase pathways .

Why 3-Bromo-N-(1,3-thiazol-2-yl)benzamide Cannot Be Substituted by Generic Thiazole-Benzamide Analogs


Substitution of 3-Bromo-N-(1,3-thiazol-2-yl)benzamide with other N-(thiazol-2-yl)-benzamide analogs is scientifically unsound due to the extreme sensitivity of target engagement to both the phenyl ring substitution pattern and the thiazole ring substituents. Research on the Zinc-Activated Channel (ZAC) has demonstrated that very small changes to the thiazole ring, such as substituting a 4-methyl group for a 4-ethyl group, can completely ablate functional activity, rendering the analog inactive [1]. Furthermore, the presence of a meta-bromo substituent on the phenyl ring contributes to a distinct structure-activity relationship (SAR) profile that is not interchangeable with other halogen substitutions or unsubstituted analogs. This context-dependent activity profile means that procurement decisions based on structural similarity alone risk acquiring a compound with fundamentally different biological properties.

Quantitative Differentiation Guide for 3-Bromo-N-(1,3-thiazol-2-yl)benzamide: Evidence for Scientific Selection


ZAC Antagonist Activity of 3-Bromobenzamido Moiety-Containing Analogs

In a study of N-(thiazol-2-yl)-benzamide analogs as ZAC antagonists, analogs containing a 3-bromobenzamido moiety (Series 3) exhibited varying degrees of functional activity depending on their thiazole ring substituents. For example, analog 3f (5-nitro substituted) displayed an IC50 of approximately 10 µM, while analog 3c (4-methyl substituted) displayed weak activity, and analogs 3a and 3b were completely inactive [1]. This demonstrates that the 3-bromobenzamido core, while necessary, is not sufficient for activity; the specific thiazole ring substitution is critical, differentiating it from other analogs in the same series.

Zinc-Activated Channel (ZAC) Cys-loop receptor Negative allosteric modulator (NAM)

Meta-Bromo Substitution's Role in ZAC Antagonist Activity

The meta-bromo substitution on the phenyl ring is a key determinant of ZAC antagonist activity within this chemical class. Research indicates that substituting the 3-bromo group with a 3-nitro group (as in analog 4f) resulted in a complete loss of activity, highlighting the unfavorable nature of a meta-nitro group for ZAC antagonism [1]. Conversely, a 3-iodophenyl substitution (analog 4c) did not substantially alter antagonist activity compared to the 5-bromo-2-chlorophenyl lead compound [1]. This suggests that while a meta-bromo group supports activity, the electronic and steric properties of the substituent are finely tuned.

Structure-Activity Relationship (SAR) Zinc-Activated Channel (ZAC) Halogen substitution

Meta-Bromo Positional Selectivity for Kinase Inhibition

While the specific compound 3-Bromo-N-(1,3-thiazol-2-yl)benzamide has not been directly evaluated for Bcr-Abl inhibition, a closely related thiazolamide-benzamide derivative (compound 3m) was identified as a potent broad-spectrum Bcr-Abl inhibitor with an IC50 of 1.273 µM against wild-type Abl and 39.89 µM against the T315I mutant [1]. This compound features a complex substitution pattern distinct from the target compound. The unsubstituted 3-Bromo-N-(1,3-thiazol-2-yl)benzamide can serve as a core scaffold for further derivatization to explore SAR around this kinase target. Its meta-bromo position differentiates it from para-bromo analogs, which may exhibit different steric and electronic profiles in the ATP-binding pocket.

Kinase inhibition Bcr-Abl Chronic Myeloid Leukemia (CML) Positional isomer

Optimal Procurement and Research Application Scenarios for 3-Bromo-N-(1,3-thiazol-2-yl)benzamide


Probe Development for Zinc-Activated Channel (ZAC) Pharmacology

Procure 3-Bromo-N-(1,3-thiazol-2-yl)benzamide as a core scaffold for synthesizing and evaluating novel negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC). The compound's 3-bromobenzamido moiety serves as a validated starting point for SAR studies aimed at identifying potent and selective ZAC antagonists, as demonstrated by the functional characterization of Series 3 analogs [1]. This compound provides a defined chemical baseline for exploring the impact of thiazole ring substitutions on ZAC activity [1].

Structure-Activity Relationship (SAR) Studies for Halogen-Substituted Benzamides

Utilize this compound as a specific probe to investigate the steric and electronic requirements of the meta-position on the phenyl ring within the N-(thiazol-2-yl)-benzamide pharmacophore. Data from related analogs indicate that the meta-bromo group supports ZAC antagonist activity, while a meta-nitro substitution abolishes it [1]. This makes the compound ideal for comparative studies with meta-fluoro, meta-chloro, and meta-iodo analogs to elucidate the role of halogen size and electronegativity in target binding and functional modulation [1].

Synthesis of Novel Bcr-Abl Kinase Inhibitor Candidates

Employ 3-Bromo-N-(1,3-thiazol-2-yl)benzamide as a key intermediate or core scaffold for the synthesis of novel thiazolamide-benzamide derivatives targeting wild-type and mutant Bcr-Abl kinases. Given that structurally related compounds have demonstrated potent inhibition of Bcr-Abl (e.g., compound 3m with an IC50 of 1.273 µM) [2], this compound provides a foundational building block for developing new candidates to overcome clinical acquired resistance in chronic myeloid leukemia (CML) [2].

Medicinal Chemistry Scaffold Diversification

Acquire this compound as a versatile building block for generating diverse chemical libraries through further functionalization. The bromine atom at the meta-position is a suitable handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide range of aryl, heteroaryl, or amine substituents. This allows medicinal chemists to rapidly explore chemical space around the N-(thiazol-2-yl)-benzamide core to optimize for various biological targets, including ion channels and kinases [1][2].

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